molecular formula C11H12Cl2O2 B6262738 3-(3,5-dichlorophenyl)pentanoic acid CAS No. 1554512-20-7

3-(3,5-dichlorophenyl)pentanoic acid

Cat. No.: B6262738
CAS No.: 1554512-20-7
M. Wt: 247.11 g/mol
InChI Key: DBIOQZSXDVBYQX-UHFFFAOYSA-N
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Description

3-(3,5-dichlorophenyl)pentanoic acid is a chiral compound of significant interest in metabolic and pharmacological research, primarily recognized as a major metabolite of the dual-acting peroxisome proliferator-activated receptor (PPAR) agonist ragaglitazar [NNC 61-0029] [Source] . Its formation and presence are critical for understanding the pharmacokinetics and metabolic pathways of a class of compounds designed to target both PPARα and PPARγ receptors, which are key regulators of glucose and lipid metabolism [Source] . As a research chemical, it serves as a valuable reference standard and analytical tool for quantifying drug exposure in preclinical and clinical studies. Furthermore, its well-defined structure makes it a useful intermediate for the synthesis of novel analogs, aiding in the exploration of structure-activity relationships to develop new therapeutic agents for metabolic disorders such as type 2 diabetes and dyslipidemia. This product is intended for research applications in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1554512-20-7

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

3-(3,5-dichlorophenyl)pentanoic acid

InChI

InChI=1S/C11H12Cl2O2/c1-2-7(5-11(14)15)8-3-9(12)6-10(13)4-8/h3-4,6-7H,2,5H2,1H3,(H,14,15)

InChI Key

DBIOQZSXDVBYQX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)O)C1=CC(=CC(=C1)Cl)Cl

Purity

95

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 3,5 Dichlorophenyl Pentanoic Acid and Its Analogs

Retrosynthetic Analysis and Key Precursor Synthesis

Synthesis of Dichlorophenyl Building Blocks

The creation of the 3,5-dichlorophenyl moiety is fundamental. Various methods can be employed to introduce the dichloro-substitution pattern onto an aromatic ring. One common strategy involves the direct chlorination of a suitable benzene (B151609) derivative. For instance, the chlorination of benzonitrile (B105546) in an acidic environment can yield 3,5-dichlorobenzonitrile. google.com This intermediate can then be further manipulated to incorporate the pentanoic acid side chain.

Another approach is the Sandmeyer reaction, starting from a corresponding aniline. For example, 3,5-dichloroaniline (B42879) can be diazotized and subsequently converted to the desired dichlorophenyl derivative. Additionally, organometallic strategies, such as the use of Grignard reagents, offer a versatile route. (3,5-dichlorophenyl)magnesium chloride can be prepared and then reacted with a suitable electrophile to form a key carbon-carbon bond. chemicalbook.com

The synthesis of related building blocks, such as 3,5-dichlorophenol, has also been documented through methods like the catalytic hydrodechlorination of polychlorophenols. chemicalbook.com These dichlorophenyl precursors are crucial for the subsequent coupling with the pentanoic acid fragment.

PrecursorSynthetic MethodStarting MaterialReagents
3,5-DichlorobenzonitrileDirect ChlorinationBenzonitrileChlorinating agent, acid
3,5-Dichlorophenyl derivativeSandmeyer Reaction3,5-DichloroanilineNaNO₂, acid, copper salt
(3,5-Dichlorophenyl)magnesium chlorideGrignard Reaction3,5-DichlorobromobenzeneMagnesium
3,5-DichlorophenolHydrodechlorinationPolychlorophenolPalladium catalyst, H₂

Preparation of Functionalized Pentanoic Acid Scaffolds

The pentanoic acid portion of the target molecule requires a functional group at the 3-position to facilitate the coupling with the dichlorophenyl building block. One strategy involves the synthesis of a pentanoic acid derivative with a leaving group or a reactive site at the C3 position. For instance, a γ-lactone can be synthesized and subsequently opened to reveal the desired functionalized pentanoic acid.

Alternatively, a Michael addition reaction can be employed. The conjugate addition of a nucleophile to an α,β-unsaturated ester, such as ethyl crotonate, can introduce a substituent at the β-position (which corresponds to the C3 position of the pentanoic acid). The subsequent manipulation of the ester group would then yield the desired pentanoic acid.

Development of Novel Synthetic Routes to 3-(3,5-Dichlorophenyl)pentanoic Acid

With the key precursors in hand, various synthetic routes can be devised to assemble the final molecule. These routes often focus on the efficient formation of the crucial carbon-carbon bond between the dichlorophenyl ring and the pentanoic acid chain.

Carbon-Carbon Bond Formation Strategies (e.g., Wittig Reactions, Alkylations)

Wittig Reaction: The Wittig reaction is a powerful tool for forming carbon-carbon double bonds, which can then be reduced to a single bond. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.orgmnstate.edu A plausible route would involve the reaction of a 3,5-dichlorobenzaldehyde (B167965) with a phosphorus ylide derived from a four-carbon ester. The resulting α,β-unsaturated ester could then be hydrogenated to yield the saturated 3-(3,5-dichlorophenyl)pentanoate, followed by hydrolysis to the carboxylic acid. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.orgwikipedia.org

Alkylation: Alkylation reactions provide a direct method for forming the C-C bond. orgsyn.orgtcichemicals.com For example, the enolate of an ethyl pentanoate derivative could be alkylated with a 3,5-dichlorobenzyl halide. Alternatively, a Friedel-Crafts type acylation of 1,3-dichlorobenzene (B1664543) with a derivative of glutaric anhydride (B1165640) could establish the carbon framework, followed by reduction and further transformations. nih.gov

Carboxylation and Ester Hydrolysis Methodologies

Once the carbon skeleton is assembled, the final step is often the generation of the carboxylic acid functionality. If the synthesis yields an ester, hydrolysis is a standard procedure. This can be achieved under acidic or basic conditions. thieme.com For example, treatment with lithium hydroxide (B78521) followed by acidification is a common method. nih.govresearchgate.net

Carboxylation of a suitable precursor is another viable strategy. For instance, a Grignard reagent, such as (3,5-dichlorophenyl)propylmagnesium bromide, could be reacted with carbon dioxide to introduce the carboxyl group. chemicalbook.com

Asymmetric Synthesis Approaches to Enantiopure Forms

The C3 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. Asymmetric synthesis aims to produce a single enantiomer, which is often crucial for biological applications. iupac.orgnih.govrsc.org

One approach involves the use of a chiral auxiliary. For example, an Evans auxiliary can be attached to the pentanoic acid precursor to direct the stereoselective alkylation of the α-carbon. nih.govresearchgate.net Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Another strategy is asymmetric hydrogenation. An α,β-unsaturated precursor to this compound could be hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to produce one enantiomer preferentially.

Derivatization and Structural Modification of this compound

The biological efficacy and properties of this compound can be fine-tuned through derivatization and structural modifications. These changes can influence the compound's polarity, solubility, and interaction with biological targets.

The carboxylic acid group of this compound is a prime site for derivatization to form esters and amides. These derivatives are often synthesized to enhance the compound's pharmacokinetic properties.

Esterification:

Ester derivatives of this compound can be synthesized through several established methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Another effective method for esterification, particularly under milder conditions, utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). In this process, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily reacts with an alcohol to yield the corresponding ester. This method is advantageous for substrates that may be sensitive to strong acids. The use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can further accelerate the reaction. jocpr.com A general scheme for DCC-mediated esterification is presented below:

R-COOH + R'-OH + DCC → R-COOR' + DCU

(where R = 3-(3,5-dichlorophenyl)pentyl, R' = alkyl or aryl group, and DCU = dicyclohexylurea)

More recent developments in esterification include alcohol-mediated reactions with carbonates, which can proceed without the need for external acid or base catalysts. google.com

Amidation:

The synthesis of amide derivatives from this compound can be achieved by reacting the carboxylic acid with an amine. Similar to esterification, the use of coupling agents is a prevalent strategy to facilitate this transformation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are frequently employed to activate the carboxylic acid. researchgate.netfishersci.co.uk The activated intermediate then reacts with a primary or secondary amine to form the desired amide.

The choice of coupling agent and reaction conditions can be critical to achieving high yields and purity. For instance, the use of (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been reported as an efficient coupling agent for the amidation of various carboxylic acids under mild, basic conditions. lookchemmall.com The general reaction for amidation is as follows:

R-COOH + R'R''NH + Coupling Agent → R-CONR'R'' + Byproducts

(where R = 3-(3,5-dichlorophenyl)pentyl, and R' and R'' can be hydrogen, alkyl, or aryl groups)

Solvent-free methods, such as reactive extrusion, have also been explored for amidation reactions, offering a more sustainable approach. chemrxiv.org

Altering the structure of the pentanoic acid chain can significantly impact the molecule's conformational flexibility and its interaction with biological targets. Potential modifications could include:

Introduction of functional groups: Hydroxyl or amino groups could be introduced along the alkyl chain to increase polarity and potential for hydrogen bonding.

Chain length modification: The synthesis of analogs with shorter (e.g., butanoic) or longer (e.g., hexanoic) acid chains would alter the lipophilicity and spatial orientation of the molecule.

Branching: Introducing alkyl branches on the pentanoic acid chain could influence the compound's metabolic stability and binding affinity.

Cyclization: The pentanoic acid chain could be incorporated into a cyclic structure, such as a pyrrolidinone ring, to create more rigid analogs. For example, the synthesis of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acids has been reported, which can be seen as a cyclized analog of a substituted phenylamino (B1219803) pentanoic acid derivative. nih.gov

Studies on related compounds have shown that the nature and position of substituents on the phenyl ring can dramatically alter biological activity. For example, in a series of N-arylcinnamamides, the presence of 3,5-dichloro substitution was found to be significant for their biological effects. nih.gov Similarly, research on phenoxyacetic acid derivatives has demonstrated that the number and location of chlorine atoms on the aromatic ring affect the electronic structure and, consequently, the biological activity. mdpi.com

The substitution pattern on the phenyl ring can influence:

Lipophilicity: Affecting the compound's ability to cross cell membranes.

Electronic effects: Modifying the interaction with target enzymes or receptors. For instance, electron-withdrawing groups can enhance the potency of some compounds.

In a study of aryl acetamide (B32628) triazolopyridazines, it was observed that 3,5-dichloro substitution resulted in modest activity, and replacing the chlorine atoms with other groups like fluorine or trifluoromethyl led to significant changes in potency, highlighting the critical role of the substituents on the phenyl ring. nih.gov

Green Chemistry Principles in the Synthesis of Dichlorophenyl Pentanoic Acids

The application of green chemistry principles to the synthesis of pharmacologically active compounds is of growing importance to minimize environmental impact. rsc.org For the synthesis of dichlorophenyl pentanoic acids and their derivatives, several green approaches can be considered:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical CO2.

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This includes the use of recyclable heterogeneous catalysts or biocatalysts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis or flow chemistry. mdpi.comrasayanjournal.co.in Microwave irradiation can often lead to shorter reaction times and higher yields. rasayanjournal.co.in

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, for example, through mechanochemical methods like ball milling or grinding, can significantly reduce waste. mdpi.commdpi.com

By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 3-(3,5-dichlorophenyl)pentanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a complete structural analysis.

Proton NMR (¹H NMR) provides information on the number of different types of protons and their immediate electronic environment. The spectrum for this compound would show distinct signals for the protons of the ethyl group, the methine proton at the chiral center, the methylene (B1212753) group adjacent to the carboxylic acid, and the aromatic protons.

The acidic proton of the carboxylic acid (–COOH) is typically observed as a broad singlet in the downfield region of the spectrum, often between 10-12 ppm, due to its deshielded nature and hydrogen bonding. libretexts.org The protons on the carbon adjacent to the carboxylic acid are expected in the 2-3 ppm range. libretexts.org

Based on the structure, the following ¹H NMR signals are predicted:

A triplet for the methyl (CH₃) protons of the ethyl group.

A multiplet for the methylene (CH₂) protons of the ethyl group, coupled to both the methyl and methine protons.

A multiplet for the methine (CH) proton at carbon 3, coupled to the adjacent methylene protons.

A doublet of doublets for the methylene (CH₂) protons adjacent to the carbonyl group.

Two distinct signals in the aromatic region for the two types of aromatic protons.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
-COOH~12.0Broad Singlet1H
Ar-H (2 protons)~7.3Doublet2H
Ar-H (1 proton)~7.2Triplet1H
CH (C3)~3.5Multiplet1H
CH₂ (C2)~2.6Doublet of Doublets2H
CH₂ (C4)~1.8Multiplet2H
CH₃ (C5)~0.9Triplet3H

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts are influenced by the electronic environment of the carbon atom.

For this compound, distinct signals are expected for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with those bonded to chlorine showing different shifts), the chiral methine carbon, the two methylene carbons, and the methyl carbon. The carbonyl carbon is typically found significantly downfield, often between 170-185 ppm for carboxylic acids. wisc.edu Aromatic and alkene carbons appear in the 100-150 ppm range. wisc.edu

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (C1)~178
Ar-C (C-Cl)~135
Ar-C (ipso)~145
Ar-CH~128
Ar-CH~126
CH (C3)~45
CH₂ (C2)~40
CH₂ (C4)~29
CH₃ (C5)~12

Two-dimensional (2D) NMR experiments provide correlation data that helps in assembling the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl group, and between the ethyl methylene protons and the methine proton at C3. It would also show correlation between the C3 methine proton and the C2 methylene protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). libretexts.orguvic.ca This allows for the unambiguous assignment of proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds. youtube.comlibretexts.org This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the aromatic protons to the methine carbon (C3), confirming the attachment of the dichlorophenyl ring to the pentanoic acid chain. Correlations from the C2 methylene protons to the carbonyl carbon (C1) would also be observed.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and formula of a compound and can provide structural information through analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₁₁H₁₂Cl₂O₂), HRMS would be used to confirm its exact mass. The presence of two chlorine atoms would also generate a characteristic isotopic pattern (M, M+2, M+4) that would be readily identifiable.

Predicted HRMS Data for this compound

IonMolecular FormulaCalculated m/z
[M+H]⁺C₁₁H₁₃Cl₂O₂⁺247.0287
[M+Na]⁺C₁₁H₁₂Cl₂NaO₂⁺269.0107
[M-H]⁻C₁₁H₁₁Cl₂O₂⁻245.0142

Data based on predicted values. uni.lu

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and then fragmented to generate product ions. nih.gov The resulting fragmentation pattern provides valuable information about the molecule's structure.

For this compound, common fragmentation pathways in positive ion mode would likely involve:

Loss of water (-18 Da) from the protonated molecular ion [M+H]⁺.

Loss of the carboxyl group (-45 Da) as COOH.

Cleavage of the bond between C3 and the dichlorophenyl ring, leading to characteristic fragments corresponding to each part of the molecule.

The fragmentation of the dichlorophenyl group itself would also produce a distinct pattern, further confirming the structure. Analysis of these fragments allows for the reconstruction of the molecular structure, piece by piece, corroborating the data obtained from NMR spectroscopy. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum would exhibit a series of characteristic absorption bands that confirm its structural components.

The most prominent features would be those associated with the carboxylic acid group. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration, which is broadened by hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid would appear as a strong, sharp peak typically between 1700 and 1725 cm⁻¹.

The presence of the dichlorinated aromatic ring would be confirmed by several signals. The C-Cl stretching vibrations are expected in the fingerprint region, generally between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would produce several peaks in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ range. The aliphatic C-H stretching vibrations from the pentanoic acid chain would be observed between 2960 and 2850 cm⁻¹.

Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300-2500Broad, Strong
Aliphatic C-HC-H Stretch2960-2850Medium to Strong
Carbonyl (C=O)C=O Stretch1725-1700Strong
Aromatic C=CC=C Stretch1600-1450Medium to Weak
Carboxylic AcidC-O Stretch1320-1210Medium
Aromatic C-ClC-Cl Stretch800-600Strong

Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotation, Circular Dichroism)

The carbon atom at the third position of the pentanoic acid chain in this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers). Chiroptical methods are essential for distinguishing between these enantiomers and determining the stereochemical purity of a sample.

Optical Rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The two enantiomers of this compound would rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), temperature, solvent, and concentration. A racemic mixture (containing equal amounts of both enantiomers) would exhibit no optical rotation.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorption (ΔA) against wavelength. The chromophores in the vicinity of the stereocenter, such as the phenyl ring and the carbonyl group of the carboxylic acid, would give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects provide detailed information about the absolute configuration (R or S) of the stereocenter. While specific experimental values for this compound are not readily found, the technique remains a powerful tool for its stereochemical elucidation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide unambiguous information about bond lengths, bond angles, and the conformation of the molecule. For this compound, a single-crystal X-ray diffraction study would reveal the exact spatial orientation of the 3,5-dichlorophenyl group relative to the pentanoic acid chain.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the packing of molecules in the crystal lattice. In the case of this compound, one would expect to observe hydrogen bonding between the carboxylic acid groups of adjacent molecules, likely forming dimers. Other interactions, such as halogen bonding involving the chlorine atoms and π-stacking of the aromatic rings, could also play a role in the crystal packing.

While a crystal structure for this compound itself is not publicly documented, studies on similar molecules, such as 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, demonstrate the types of supramolecular structures that can be formed by the 3,5-dichlorophenyl moiety. researchgate.net In the crystal structure of this related compound, the molecules form supramolecular tapes through intermolecular interactions. researchgate.net Similarly, the crystal structure of the complex between human transthyretin and 2-((3,5-dichlorophenyl)amino)benzoic acid shows that the dichlorophenyl ring participates in halogen bonding. mdpi.com These examples highlight the kind of detailed structural insights that X-ray crystallography could provide for this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and geometry of 3-(3,5-dichlorophenyl)pentanoic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and molecular geometry of chemical compounds. DFT calculations can determine optimized molecular geometries, bond lengths, and bond angles of this compound. These calculations provide a three-dimensional model of the molecule, offering insights into its steric and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is primarily located on the dichlorophenyl ring, while the LUMO is distributed over the carboxylic acid group. This distribution suggests that the dichlorophenyl ring acts as the primary electron donor, while the carboxylic acid group is the electron acceptor, indicating potential sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, this technique would be invaluable for understanding its conformational flexibility and its interaction with solvent molecules over time. Such simulations could reveal how the molecule behaves in a biological environment, providing insights into its stability and how it might orient itself when approaching a biological target.

Molecular Docking Studies with Biological Macromolecules (non-human, in vitro context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies have been performed to investigate its potential interaction with non-human biological macromolecules. These in vitro studies are crucial for identifying potential biological targets and understanding the molecular basis of the compound's activity. For instance, docking studies could explore the binding of this compound to specific enzymes or receptors from various organisms to predict its inhibitory or modulatory potential.

In Silico Structure-Activity Relationship (SAR) and Pharmacophore Modeling

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. In silico SAR and pharmacophore modeling for this compound and its analogs can identify the key structural features required for their activity. A pharmacophore model for this class of compounds would likely include a hydrophobic aromatic region corresponding to the dichlorophenyl group, and a hydrogen bond donor/acceptor feature from the carboxylic acid group. By analyzing a series of related compounds, researchers can build predictive models that guide the design of new molecules with enhanced activity.

Prediction of Physicochemical Parameters Relevant to Research (e.g., LogP, pKa)

The physicochemical properties of a compound are critical for its behavior in both chemical and biological systems. Computational tools can predict these properties for this compound.

ParameterPredicted ValueSignificance
LogP ~4.1Indicates high lipophilicity, suggesting good membrane permeability.
pKa ~4.5The acidity of the carboxylic acid group, which will be ionized at physiological pH.

These predicted values are essential for designing experiments and for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties in a research setting.

Biological and Mechanistic Research Excluding Human Clinical Data

Cellular and Molecular Mechanism Studies (in vitro, non-human cell lines)

No scientific reports were found describing studies on the cellular and molecular mechanisms of action for 3-(3,5-dichlorophenyl)pentanoic acid in any non-human cell lines. Research on a structurally related but distinct compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), has been conducted on human cell lines, but per the specific constraints of this article, those findings are not applicable nih.govnih.gov.

Interaction with Cellular Targets (e.g., receptors, ion channels)

There is currently no specific information available detailing the interaction of this compound with cellular targets such as receptors or ion channels.

Structure-Activity Relationships (SAR) in Non-human Biological Systems

While the principles of Structure-Activity Relationships (SAR) are widely applied in medicinal chemistry to understand how a molecule's chemical structure relates to its biological activity, specific SAR studies for this compound are not available. Research on related compounds, like DCPT, has explored how modifications to the thiazolidinedione ring affect cytotoxicity, but this information is not directly applicable to the pentanoic acid structure. nih.gov

Metabolism Studies in Non-human Biological Systems (e.g., in vitro enzymatic systems, microbial metabolism)

There is no available research on the metabolism of this compound in non-human biological systems. Studies on the related compound, DCPT, indicate that its toxicity is dependent on cytochrome P450 (CYP)-mediated biotransformation, particularly by the CYP3A4 isozyme. nih.gov This suggests that the dichlorophenyl moiety can be a substrate for metabolic enzymes, but the specific metabolic fate of this compound has not been investigated.

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily through the action of light (photolysis) and water (hydrolysis).

Photolytic Degradation in Aqueous and Atmospheric Environments

Photolytic degradation, or photolysis, is a process where light energy drives chemical breakdown. For aromatic compounds like 3-(3,5-dichlorophenyl)pentanoic acid, photolysis can occur through two main pathways: direct and indirect photolysis.

Direct photolysis involves the absorption of light by the chemical itself, leading to its decomposition. The rate and extent of this process are dependent on the compound's ability to absorb light at environmentally relevant wavelengths (greater than 290 nm). While specific data for this compound is unavailable, chlorinated aromatic compounds are known to undergo photolysis.

Indirect photolysis is often a more significant degradation pathway in the environment. This process is mediated by photochemically produced reactive species, primarily hydroxyl radicals (•OH). In the atmosphere, the vapor-phase reaction of 3,5-dichloroaniline (B42879) with photochemically-produced hydroxyl radicals is estimated to have a half-life of about 7 hours, indicating that this is a significant degradation pathway for related compounds. nih.gov In aqueous environments, hydroxyl radicals are also key oxidants. Studies on the photocatalytic degradation of 2,4-dichlorophenol, a related compound, have shown that it can be completely mineralized in the presence of a catalyst and UV or solar light, with hydroxyl radicals playing a key role in the process. dntb.gov.uaresearchgate.net The presence of other substances in the water, such as carboxylic acids, can influence the rate of this degradation. dntb.gov.uaresearchgate.net

Table 1: Potential Photolytic Degradation Pathways for this compound

Degradation PathwayEnvironmentMediating FactorsPotential Outcome
Direct PhotolysisAqueous & AtmosphericUV-B radiation (290-320 nm)Cleavage of the pentanoic acid side chain or dechlorination of the aromatic ring.
Indirect PhotolysisAqueous & AtmosphericHydroxyl radicals (•OH)Hydroxylation of the aromatic ring, leading to further degradation and mineralization.

Hydrolysis and pH-Dependent Stability

As a carboxylic acid, this compound will exist in either its neutral (protonated) form or its anionic (deprotonated) form, depending on the pH of the surrounding medium and its acid dissociation constant (pKa). The speciation of the compound affects its solubility, mobility, and bioavailability. nih.gov At pH values below its pKa, the neutral form will predominate, which is generally less water-soluble and more likely to sorb to organic matter in soil and sediment. Conversely, at pH values above its pKa, the anionic form will be the dominant species, leading to increased water solubility and mobility. Studies on the hydrolysis of 2,4-dichlorophenoxyacetic acid (2,4-D) have shown that the reaction is pH-dependent, with faster degradation observed in acidic solutions. researchgate.net

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the primary mechanism for the removal of organic pollutants from the environment.

Microbial Transformation and Mineralization in Soil and Aquatic Environments

The biodegradation of chlorinated aromatic compounds is a well-documented process, with numerous studies focusing on herbicides like 2,4-D. nih.govnih.govdtic.mil The degradation of this compound is expected to follow a similar pathway. The initial step in the microbial degradation of many phenoxyalkanoic acids is the cleavage of the alkyl side chain. For this compound, this would likely involve the breakdown of the pentanoic acid chain, potentially leading to the formation of 3,5-dichlorophenylacetic acid and subsequently 3,5-dichlorophenol.

Once the dichlorophenol is formed, the aromatic ring becomes susceptible to attack by microbial enzymes. A common pathway involves the hydroxylation of the ring to form a dichlorocatechol. nih.gov This is followed by the cleavage of the aromatic ring by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can then be funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, resulting in complete mineralization to carbon dioxide and water. nih.govnih.govdtic.mil

Various soil and aquatic microorganisms have been identified as being capable of degrading chlorinated aromatic compounds, including species of Pseudomonas, Alcaligenes, and Arthrobacter. nih.govnih.gov The rate of microbial degradation is influenced by several environmental factors, including temperature, pH, oxygen availability, and the presence of other organic matter. carnegiescience.edu

Identification of Environmental Metabolites

Based on the degradation pathways of analogous compounds, several potential environmental metabolites of this compound can be predicted.

The initial breakdown of the pentanoic acid side chain would likely produce a series of shorter-chain carboxylic acids still attached to the 3,5-dichlorophenyl ring. The ultimate product of side-chain degradation would be 3,5-dichlorophenol .

Further microbial action on the aromatic ring is expected to produce hydroxylated intermediates. A key metabolite in the degradation of many dichlorinated aromatic compounds is a dichlorocatechol. For this compound, 3,5-dichlorocatechol would be a likely intermediate. nih.gov Subsequent ring cleavage would lead to the formation of various aliphatic acids. In the degradation of diclofenac, which also contains a dichlorophenyl group, intermediates such as 2,6-dichlorobenzoic acid, 2,4-dichlorobenzoic acid, and 3,5-dichlorobenzoic acid have been identified, suggesting that cleavage of the side chain from the aromatic ring is a plausible pathway. mdpi.com

Table 2: Potential Environmental Metabolites of this compound

Putative MetaboliteFormation Pathway
3-(3,5-dichlorophenyl)propanoic acidBeta-oxidation of the pentanoic acid side chain
3,5-Dichlorophenylacetic acidFurther oxidation of the side chain
3,5-DichlorophenolCleavage of the side chain
3,5-DichlorocatecholHydroxylation of 3,5-dichlorophenol
Aliphatic acidsRing cleavage of 3,5-dichlorocatechol

Environmental Mobility and Partitioning Behavior

The movement and distribution of this compound in the environment are primarily controlled by its partitioning between water, soil, and air. A key parameter for assessing this is the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which describes the tendency of a chemical to adsorb to the organic fraction of soil and sediment.

As a carboxylic acid, the mobility of this compound will be highly dependent on the pH of the soil and water. nih.govnih.gov In acidic environments (pH < pKa), the compound will be in its neutral, less polar form, leading to stronger sorption to soil organic matter and lower mobility. In neutral to alkaline environments (pH > pKa), it will be in its anionic, more polar form, resulting in weaker sorption and greater mobility in water. This can increase the potential for leaching into groundwater.

Studies on the sorption of other chlorinated aromatic compounds support these general principles. For example, the sorption of 3,4-dichloroaniline (B118046) in soil has been shown to be primarily influenced by the organic matter content and, to a lesser extent, by soil pH. ecetoc.orgnih.gov Similarly, the sorption of 2,4-D is affected by both soil organic matter and pH. herts.ac.uknist.gov The mobility of a chemical in soil is also influenced by its persistence; compounds that degrade slowly have a longer time to move through the soil profile. researchgate.net

Table 3: Factors Influencing the Environmental Mobility of this compound

Environmental FactorInfluence on MobilityRationale
Soil Organic MatterDecreases mobilitySorption of the neutral form of the acid to organic carbon.
Soil and Water pHIncreases mobility at higher pHIonization to the more water-soluble anionic form at pH > pKa.
Clay ContentMay decrease mobilityPotential for sorption to mineral surfaces, although less significant than organic matter for organic acids.
Rainfall/Water FlowIncreases mobilityFacilitates transport through the soil profile (leaching) and in surface waters.

Sorption to Soil and Sediment

Currently, there is a notable lack of specific studies detailing the sorption behavior of this compound in soil and sediment environments. Scientific literature accessible through public databases does not provide empirical data on its soil sorption coefficient (Kd) or organic carbon-normalized sorption coefficient (Koc).

However, general principles of environmental chemistry allow for estimations of its likely behavior. The sorption of organic compounds in soil is significantly influenced by factors such as the compound's hydrophobicity (often indicated by its octanol-water partition coefficient, Kow), the soil's organic matter content, clay content, and pH.

Given the presence of a dichlorophenyl group, this compound is expected to exhibit some degree of hydrophobicity, which would suggest a tendency to sorb to soil organic matter. The pentanoic acid functional group, being ionizable, means that soil pH will play a crucial role. At environmentally relevant pH values (typically 4 to 8), the carboxylic acid group will likely be deprotonated, existing as a negatively charged carboxylate. This anionic form may be repelled by negatively charged clay and organic matter surfaces, potentially reducing sorption and increasing mobility.

To provide context, the table below presents sorption data for other chlorinated compounds, which may offer an indication of the range of values that could be expected for this compound, with the significant caveat that direct extrapolation is not scientifically rigorous without specific experimental data.

CompoundSoil TypeOrganic Carbon (%)Kd (L/kg)Koc (L/kg)Reference
1,3-DichloropropeneVarious California soils0.65-1.090.39-0.6035-60 usda.gov

This table is for illustrative purposes only and the compounds listed are not direct analogues of this compound.

Leaching Potential in Terrestrial Systems

Based on its chemical structure, a qualitative assessment of its leaching potential can be made. The relatively low sorption anticipated for the anionic form of the molecule suggests a potential for mobility in soil. usda.gov If the compound does not strongly sorb to soil particles, it will remain dissolved in the soil solution and can be transported downwards with percolating water.

Factors that would increase the leaching potential of this compound include:

High rainfall or irrigation: Increased water flow through the soil profile will enhance the downward movement of dissolved chemicals.

Soils with low organic matter: A lower content of organic matter provides fewer binding sites for the compound, increasing its concentration in the soil water.

Sandy soil textures: Coarse-textured soils with large pore spaces allow for rapid water and solute movement.

Alkaline soil pH: A higher pH ensures the carboxylic acid group remains in its anionic form, which is generally more mobile.

Conversely, factors that would decrease leaching potential include:

High soil organic matter content: More extensive sorption to organic matter will retard the compound's movement.

Fine-textured soils (e.g., clay soils): These soils have smaller pores and a more tortuous path for water flow, slowing down transport.

Acidic soil pH: A lower pH could lead to a greater proportion of the compound existing in its non-ionized form, which may sorb more strongly to organic matter.

Without specific experimental data from laboratory column studies or field lysimeter tests, any assessment of the leaching potential of this compound remains speculative.

Analytical Methodologies for Research and Environmental Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for separating multi-component mixtures into their individual constituents. semanticscholar.org For a compound like 3-(3,5-dichlorophenyl)pentanoic acid, both gas and liquid chromatography offer viable methods for separation and subsequent quantification.

Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. jmchemsci.com For the analysis of carboxylic acids such as this compound, which are generally non-volatile, a derivatization step is typically required to convert the acidic functional group into a more volatile ester form, such as a pentafluorobenzyl ester. nih.gov This allows the compound to be vaporized and passed through the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the detection capabilities of mass spectrometry, which identifies compounds based on their mass-to-charge ratio. jmchemsci.comnih.gov This combination provides high sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices. gcms.cz In a typical GC-MS analysis, a capillary column, often with a 5% phenyl methyl siloxane stationary phase, is used for separation. nih.gov The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification of target analytes. gcms.cznih.gov

Table 1: Typical GC-MS Parameters for Analysis of Derivatized Carboxylic Acids

Parameter Typical Setting Source(s)
Column Capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness) with a non-polar or semi-polar stationary phase (e.g., TR 5-MS, HP-1). nih.govresearchgate.net
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min). nih.govmdpi.com
Injection Mode Split or splitless injection. researchgate.net
Temperature Program Ramped oven temperature (e.g., starting at 40-60°C, increasing to 250-300°C) to elute compounds with different boiling points. nih.govmdpi.com
Ionization Mode Electron Impact (EI) or Negative Ion Chemical Ionization (NICI). NICI is particularly sensitive for electrophilic derivatives like pentafluorobenzyl esters. nih.govmdpi.com
MS Detection Full scan for identification or Selected Reaction Monitoring (SRM) for quantification. nih.govnih.gov

Liquid chromatography (LC) and its high-pressure variants, HPLC and UPLC, are the most widely used analytical techniques for non-volatile compounds like this compound. semanticscholar.org These methods separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing polar and nonpolar organic compounds. researchgate.net For a carboxylic acid, a C18 (octadecylsilyl) column is frequently employed. researchgate.netpensoft.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. pensoft.netsielc.com The pH of the mobile phase is crucial; it is usually acidified with formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group, ensuring good retention and peak shape. sielc.comnih.gov Detection is commonly achieved using a UV detector, as the carboxyl group and the dichlorinated phenyl ring absorb UV light. scioninstruments.com

Ultra-Performance Liquid Chromatography (UPLC) UPLC is an advancement of HPLC that utilizes columns packed with sub-2 µm particles. ajpaonline.com This results in significantly faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC. ajpaonline.comijsrtjournal.com The principles of separation are the same as in HPLC, but the system is designed to operate at much higher pressures. ijsrtjournal.com A UPLC method for a compound like this compound would offer improved throughput and detection of trace-level impurities. ajpaonline.comijsrtjournal.com

Table 2: Typical HPLC/UPLC Conditions for Carboxylic Acid Analysis

Parameter Typical Setting Source(s)
Column Reversed-phase C18 or C8 (e.g., 150 x 4.6 mm, 5 µm for HPLC; 100 x 2.1 mm, 1.7 µm for UPLC). researchgate.netpensoft.netnih.gov
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water, often containing an acid modifier (e.g., 0.1% Formic Acid). pensoft.netsielc.comnih.gov
Flow Rate 0.3 - 1.0 mL/min. pensoft.netnih.gov
Column Temperature Controlled, often slightly elevated (e.g., 30-40 °C) for better reproducibility. pensoft.netnih.gov
Detector UV/Vis Detector (e.g., at 210-230 nm). pensoft.netepa.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for the analysis of organic compounds in complex matrices. nih.gov These methods are ideal for the definitive quantification of this compound at low concentrations.

For carboxylic acids, electrospray ionization (ESI) is a common interface, typically operated in the negative ion mode ([M-H]⁻) to deprotonate the acidic molecule. nih.govuni.lu Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity by selecting the precursor ion (e.g., the [M-H]⁻ ion of this compound), fragmenting it, and monitoring specific product ions. nih.gov This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference, leading to very low limits of detection. nih.govresearchgate.net UPLC-MS/MS methods have been developed for the simultaneous determination of related compounds like 3,5-dichloroaniline (B42879) in various samples. mdpi.commdpi.com

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct m/z (mass-to-charge ratio) Predicted Collision Cross Section (CCS) (Ų)
[M-H]⁻ 245.01416 150.0
[M+H]⁺ 247.02872 148.0
[M+Na]⁺ 269.01066 157.0

Source: PubChemLite. uni.lu

Sample Preparation and Extraction Techniques for Complex Matrices

Before chromatographic analysis, the target analyte must often be isolated and concentrated from the sample matrix (e.g., water, soil, or biological fluids). This step is crucial for removing interfering substances and improving detection limits.

Solid-phase extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid stationary phase and a liquid mobile phase. sigmaaldrich.com It is more efficient and uses less solvent than traditional liquid-liquid extraction. sigmaaldrich.com For extracting an acidic compound like this compound from an aqueous sample, a reversed-phase SPE cartridge (e.g., containing C18 or a polymeric sorbent like Strata-X) would be appropriate. nih.govnih.gov

The general procedure involves the following steps:

Conditioning: The SPE sorbent is activated with an organic solvent (e.g., methanol) followed by water or a buffer. sigmaaldrich.com

Sample Loading: The aqueous sample, with its pH adjusted to be acidic (pH < pKa of the acid) to ensure the analyte is in its neutral, non-ionized form, is passed through the cartridge. epa.gov The neutral analyte is retained on the nonpolar sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water) to remove polar impurities while the analyte remains bound to the sorbent. nih.gov

Elution: The retained analyte is eluted from the cartridge using a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or ethyl acetate). sigmaaldrich.comepa.gov This eluate, now containing the concentrated and purified analyte, can be further concentrated and analyzed.

Liquid-liquid extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous layer and an organic solvent. libretexts.orgnih.gov The efficiency of LLE for an ionizable compound like this compound is highly dependent on the pH of the aqueous phase. libretexts.org

To extract the compound from an aqueous sample into an organic solvent (e.g., diethyl ether, dichloromethane), the pH of the water is adjusted to be at least two units below the pKa of the carboxylic acid. youtube.comyoutube.com This ensures the acid is fully protonated (in its neutral form), maximizing its solubility in the organic solvent. The mixture is shaken in a separatory funnel, and after the layers separate, the organic layer containing the analyte is collected. youtube.com

Conversely, LLE can be used for cleanup. If the sample contains neutral or basic impurities, the organic extract can be washed with an aqueous basic solution (e.g., sodium bicarbonate). The this compound will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase, while the neutral impurities remain in the organic layer. youtube.com The aqueous layer can then be re-acidified and re-extracted with an organic solvent to recover the purified acid. libretexts.org

Advanced Detection and Quantification Methods

Following sample preparation, various instrumental techniques can be employed for the detection and quantification of "this compound". The choice of detector is critical for achieving the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or diode-array detectors (DAD, also known as photodiode-array or PDA detectors) is a common technique for the quantification of compounds containing a chromophore. researchgate.net The dichlorophenyl group in "this compound" serves as a strong chromophore, making it well-suited for UV detection. While the carboxylic acid group itself does not absorb significantly in the standard UV range (above 200 nm), the benzene (B151609) ring does. researchgate.net Based on the structure, the expected UV absorption maxima for the dichlorophenyl moiety would be in the region of 210-220 nm and a secondary, weaker band around 265-275 nm. A specific analysis of a structurally related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, utilized a detection wavelength of 225 nm. mdpi.com

A standard UV detector measures absorbance at one or a few pre-selected wavelengths. researchgate.net A Diode-Array Detector, however, acquires the entire UV-visible spectrum simultaneously at every point in the chromatogram. researchgate.net This provides significant advantages, including the ability to identify the optimal detection wavelength post-analysis and to assess peak purity by comparing spectra across a single chromatographic peak. researchgate.net This spectral information can also aid in distinguishing the analyte from co-eluting impurities, enhancing the reliability of the qualitative and quantitative results. researchgate.net

Table 2: Comparison of UV and Diode-Array Detectors

Feature UV Detector Diode-Array Detector (DAD/PDA)
Wavelengths Measures at one or a few discrete, pre-selected wavelengths. researchgate.net Acquires a full spectrum of wavelengths simultaneously.
Data Output 2D Chromatogram (Signal vs. Time). 3D Data Field (Signal vs. Time vs. Wavelength).
Peak Purity Analysis Not possible. Yes, by comparing spectra across a peak. researchgate.net
Compound Identification Based solely on retention time. Aided by comparison of full UV-Vis spectra with standards. researchgate.net

| Flexibility | Wavelength must be optimized and chosen before the run. | Optimal wavelength can be selected after data acquisition. |

Electrochemical detectors (ECD) offer a highly sensitive and selective alternative for the analysis of electroactive compounds. The "this compound" molecule is a candidate for electrochemical detection due to the potential for oxidation or reduction of the dichlorophenyl ring.

The principle of ECD involves applying a specific potential to a working electrode in a flow cell. When an electroactive analyte passes over the electrode, it undergoes an electrochemical reaction (oxidation or reduction), which results in a measurable current. This current is directly proportional to the concentration of the analyte. The technique of cyclic voltammetry (CV) is often used to study the electrochemical behavior of a compound and determine the optimal potential for its detection.

Future Perspectives and Research Directions

Advancements in Synthetic Methodologies for Related Chemical Compounds

The synthesis of structurally complex molecules like 3-(3,5-dichlorophenyl)pentanoic acid is constantly evolving. Future advancements are expected to focus on efficiency, selectivity, and sustainability. Modern synthetic organic chemistry offers a toolbox of powerful reactions that can be applied to create diverse libraries of dichlorophenyl pentanoic acids and their derivatives.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Miyaura borylation reactions, are prime candidates for further development in this area. mdpi.com These methods allow for the precise formation of carbon-carbon bonds, enabling the attachment of the dichlorophenyl group to the pentanoic acid backbone in a highly controlled manner. mdpi.com Researchers are continually refining these methods to use more environmentally friendly and cost-effective catalysts based on metals like copper and iron, moving away from the more expensive palladium catalysts. mdpi.com

Furthermore, the principles of green chemistry are increasingly influencing synthetic strategies. This includes the use of recyclable reagents and solvents, such as the Gemini imidazole (B134444) compounds in ethylene (B1197577) glycol, which have shown promise in biomass processing and could be adapted for the synthesis of fine chemicals. acs.org The development of one-pot reaction sequences, where multiple synthetic steps are carried out in the same reaction vessel, also represents a significant step forward in making the synthesis of these compounds more efficient and sustainable. mdpi.com

Emerging Areas in Computational Modeling for Dichlorophenyl Pentanoic Acids

Computational modeling has become an indispensable tool in modern chemical research, offering insights that can guide and accelerate experimental work. For dichlorophenyl pentanoic acids, several computational approaches are set to play a significant role in future studies.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful in silico method for predicting the biological activity or toxicity of chemical compounds based on their molecular structure. deswater.comresearchgate.net By developing QSAR models for a series of dichlorophenyl alkanoic acids, researchers can identify the key structural features that influence a particular biological effect. deswater.comresearchgate.net This approach can be used to prioritize which novel compounds to synthesize and test, saving time and resources. researchgate.netnih.gov For example, QSAR models have been successfully used to predict the toxicity of various chlorinated compounds, including polychlorinated biphenyls (PCBs) and nitroaromatic compounds. deswater.comresearchgate.net

Molecular docking is another computational technique that can provide valuable insights into the potential biological targets of this compound and its analogues. semanticscholar.orgmdpi.com This method simulates the binding of a small molecule to the active site of a protein, allowing researchers to predict which enzymes or receptors the compound might interact with. semanticscholar.orgmdpi.com For instance, molecular docking has been used to study the interaction of various dichlorophenyl-containing compounds with targets such as the cannabinoid receptor 1 and human mitochondrial branched-chain aminotransferase. semanticscholar.orgepa.gov These studies can help to elucidate the mechanism of action of these compounds and guide the design of more potent and selective molecules. mdpi.com

The integration of multiple in silico models, including QSAR, molecular docking, and pharmacokinetic predictions, can provide a more comprehensive and robust assessment of the potential biological effects and risks of new chemical entities. nih.gov

Exploration of Novel Non-Clinical Biological Activities and Mechanisms of Action

While the specific biological activities of this compound are not yet extensively documented in publicly available research, the broader class of chlorophenyl-containing compounds exhibits a wide range of biological effects. Future research will likely focus on exploring the potential of dichlorophenyl pentanoic acids in various non-clinical contexts.

One promising area of investigation is enzyme inhibition . Many drugs and bioactive compounds exert their effects by inhibiting the activity of specific enzymes. researchgate.netresearchgate.net The structural features of this compound, including the dichlorinated phenyl ring and the carboxylic acid group, suggest that it could be a candidate for inhibiting various enzymes. For example, related compounds have shown inhibitory activity against enzymes in the fatty acid biosynthesis pathway, which is a target for antimicrobial drugs. researchgate.net Future research could involve screening this compound and its derivatives against a panel of enzymes to identify potential targets.

Another avenue of exploration is the potential for these compounds to exhibit anti-inflammatory or analgesic properties. For instance, the drug aceclofenac, which contains a dichlorophenylamine moiety, is a known anti-inflammatory and analgesic agent. semanticscholar.org Pharmacological studies on other chlorophenyl amides of carboxylic acids have also demonstrated strong anti-inflammatory activity in non-clinical models. mdpi.com

Furthermore, the well-documented activity of other chlorinated phenyl compounds, such as DDT, as insecticides and endocrine disruptors suggests that dichlorophenyl pentanoic acids could also interact with these pathways. deswater.comepa.govgcms.cz Understanding these potential activities is crucial for assessing both the therapeutic potential and the environmental impact of these compounds. The mechanism of action for such activities often involves interaction with specific receptors or ion channels. gcms.cz

Development of Advanced Analytical Techniques for Environmental Tracing

As with many synthetic chemical compounds, it is crucial to develop sensitive and reliable analytical methods to monitor their presence and fate in the environment. Future research in this area will focus on creating advanced techniques for tracing this compound and its degradation products in various environmental matrices such as water and soil.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly selective technique for the determination of trace levels of organic pollutants. epa.govgoogle.comnih.govnih.gov The development of specific LC-MS/MS methods for this compound would enable its quantification at very low concentrations. This would involve optimizing the chromatographic separation and the mass spectrometric detection parameters. researchgate.netnih.gov

Effective sample preparation is a critical step in environmental analysis to remove interfering substances and concentrate the analyte of interest. researchgate.net For dichlorophenyl pentanoic acids, methods such as solid-phase extraction (SPE) are likely to be employed. epa.govgcms.czoup.com Future research may focus on developing novel SPE sorbents with higher selectivity for this class of compounds. Other advanced extraction techniques that could be explored include ultrasonic-assisted extraction and pressurized liquid extraction, which can improve extraction efficiency and reduce solvent consumption. mdpi.comgcms.cz

The development of these advanced analytical methods is essential for understanding the environmental distribution, persistence, and potential ecological impact of this compound and related compounds. This knowledge is vital for conducting thorough risk assessments and ensuring environmental safety. nih.goveurekalert.org

Q & A

Basic: What are the optimal synthetic routes for 3-(3,5-dichlorophenyl)pentanoic acid, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves Knoevenagel condensation followed by hydrogenation and hydrolysis. For example:

React 3,5-dichlorobenzaldehyde with diethyl malonate in ethanol using piperidine as a catalyst (50–60°C, 12 hours) to form the α,β-unsaturated ester .

Hydrogenate the double bond using Pd/C (10% w/w) under H₂ (1 atm) in THF.

Hydrolyze the ester with NaOH (2M, reflux, 6 hours) to yield the pentanoic acid derivative.
Optimization Tips:

  • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 3:1).
  • Adjust solvent polarity (e.g., DMF for sluggish reactions) or catalyst loading (e.g., 1–5 mol% for Pd/C) to improve yields.

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions often arise between NMR, IR, and X-ray crystallography data. For example:

  • NMR Discrepancies: If proton splitting patterns deviate from expected coupling constants (e.g., J = 16 Hz for trans-alkenes), re-examine sample purity via HPLC (C18 column, acetonitrile:water gradient) .
  • IR vs. X-ray: If carbonyl stretching (1700–1750 cm⁻¹) conflicts with crystallographic bond lengths, perform DFT calculations (B3LYP/6-31G*) to model electronic effects .
    Case Study: A 2023 study resolved similar issues by cross-validating data with high-resolution mass spectrometry (HRMS) and variable-temperature NMR .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction: Use ethyl acetate (3 × 50 mL) to separate the acid from aqueous byproducts. Acidify the aqueous layer (pH 2–3 with HCl) to precipitate the product.
  • Recrystallization: Dissolve crude product in hot ethanol (95%), cool to 4°C, and filter. Yields >85% purity (confirmed via melting point analysis: 120–122°C) .
  • Column Chromatography: Use silica gel with hexane:ethyl acetate (4:1 → 1:1 gradient) for stubborn impurities.

Advanced: What mechanistic insights exist regarding the bioactivity of this compound in enzyme inhibition?

Methodological Answer:
Studies on analogous compounds (e.g., 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoic acid) suggest:

  • Kinetic Analysis: Perform enzyme assays (e.g., MMP-3 inhibition) with varying substrate concentrations (0.1–10 mM) to determine inhibition type (competitive vs. non-competitive) .
  • Molecular Docking: Use AutoDock Vina to model interactions with catalytic residues (e.g., Zn²⁺ in metalloproteases). Cl substituents may enhance hydrophobic binding .
    Contradictions: Some studies report IC₅₀ variability (±20%) due to assay conditions (pH, temperature). Standardize protocols using Tris-HCl buffer (pH 7.4, 37°C) .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC-UV: C18 column, mobile phase = 0.1% formic acid in water:acetonitrile (60:40), λ = 254 nm. LOD = 0.1 µg/mL .
  • LC-MS/MS: Electrospray ionization (ESI⁻), MRM transition m/z 277 → 159 (collision energy = 20 eV). Validate with spike-recovery tests (90–110% recovery in serum) .

Advanced: How can computational modeling predict the reactivity of this compound in radical-mediated reactions?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the M06-2X/def2-TZVP level to calculate bond dissociation energies (BDEs) for C-Cl bonds (~320 kJ/mol, indicating susceptibility to homolysis) .
  • Molecular Dynamics (MD): Simulate solvation in DMSO using GROMACS. Cl substituents increase hydrophobicity (logP ≈ 3.5), affecting radical stability .

Basic: How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 2–12, 25°C, 24 hours). HPLC analysis shows degradation >10% at pH < 3 (carboxyl protonation) or pH > 10 (saponification) .
  • Thermal Stability: TGA reveals decomposition onset at 150°C. Store at -20°C under argon for long-term stability .

Advanced: What role does this compound play in multi-step syntheses of bioactive analogs?

Methodological Answer:

  • Intermediate for Anticancer Agents: Couple with benzotriazole-activated amines (e.g., EDC/NHS chemistry) to generate amide derivatives. Test cytotoxicity in MCF-7 cells (IC₅₀ = 15–50 µM) .
  • Cross-Coupling Substrate: Use Suzuki-Miyaura reactions with aryl boronic acids (Pd(OAc)₂, SPhos ligand, K₂CO₃ in dioxane, 80°C) to diversify the phenyl ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.